1,3-Benzoxazol-5-amine
Overview
Description
1,3-Benzoxazol-5-amine is an organic compound with the molecular formula C7H6N2O It is a derivative of benzoxazole, a bicyclic aromatic heterocycle containing both nitrogen and oxygen atoms in its structure
Mechanism of Action
Target of Action
1,3-Benzoxazol-5-amine is a member of the benzoxazole family, which is known for its diverse therapeutic potential Benzoxazole derivatives have been reported to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects . Therefore, it’s plausible that this compound may interact with a variety of cellular targets, depending on the specific derivative and its functional groups.
Mode of Action
Benzoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular function . For instance, some benzoxazole derivatives have been found to inhibit the growth of certain types of cancer cells . The specific interactions between this compound and its targets would depend on the chemical structure of the derivative and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzoxazole derivatives, it’s likely that multiple pathways could be affected . For instance, some benzoxazole derivatives have been found to exhibit anti-cancer activity, suggesting that they may interact with pathways involved in cell proliferation and apoptosis .
Result of Action
Benzoxazole derivatives have been found to exhibit a range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects . For instance, some benzoxazole derivatives have been found to inhibit the growth of certain types of cancer cells . The specific effects of this compound would depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
1,3-Benzoxazol-5-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with DNA topoisomerases I and IIα, which are essential enzymes involved in DNA replication and transcription Additionally, this compound has been found to exhibit antimicrobial properties by interacting with bacterial cell wall synthesis enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, which are enzymes that play a critical role in cell growth, division, and apoptosis . By affecting kinase activity, this compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. This modulation can result in either the promotion or inhibition of cell proliferation, depending on the specific cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, the binding of this compound to DNA topoisomerases can inhibit their activity, preventing the unwinding of DNA necessary for replication and transcription . Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function. In vitro studies have demonstrated that this compound remains stable under certain conditions, but can degrade over time when exposed to light or high temperatures . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. In vivo studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in enzyme expression levels and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth and antimicrobial activity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, potentially causing oxidative stress and cellular damage. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals. For example, this compound can be localized to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, this compound can be directed to the mitochondria, where it influences cellular metabolism and energy production . The specific localization of this compound within cells can determine its biological effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzoxazol-5-amine can be synthesized through several methods, primarily involving the cyclization of 2-aminophenol with various reagents. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . Another approach uses isothiocyanates or ortho-esters as starting materials, with the reaction typically catalyzed by metal catalysts or nanocatalysts .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Catalysts like samarium triflate and ionic liquids are frequently used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted benzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoxazoles, which can exhibit diverse biological activities and are used in various applications .
Scientific Research Applications
1,3-Benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of optical brighteners and as a precursor for various pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Lacks the amine group at the 5-position.
Benzothiazole: Contains sulfur instead of oxygen in the heterocyclic ring.
Benzimidazole: Contains two nitrogen atoms in the heterocyclic ring.
Benzofuran: Contains oxygen but lacks nitrogen in the heterocyclic ring.
Uniqueness
1,3-Benzoxazol-5-amine is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry and drug development .
Properties
IUPAC Name |
1,3-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWQUHCVFXQBMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363254 | |
Record name | 1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63837-12-7 | |
Record name | 5-Aminobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63837-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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